Hypelcin A-IV

Peptaibol Membrane Biophysics Mechanism of Action

Hypelcin A-IV (CAS 93397-15-0, C89H153N23O24, MW 1929.31) is a discrete, purified component of the peptaibol antibiotic complex known as hypelcin A. Originally isolated from the fungus Hypocrea peltata, it is a 20-residue linear peptide characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal L-leucinol amino alcohol.

Molecular Formula C89H153N23O24
Molecular Weight 1929.3 g/mol
Cat. No. B15563635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypelcin A-IV
Molecular FormulaC89H153N23O24
Molecular Weight1929.3 g/mol
Structural Identifiers
InChIInChI=1S/C89H153N23O24/c1-29-47(6)61(100-74(131)82(13,14)104-65(122)53(36-39-58(92)117)98-73(130)84(17,18)108-76(133)86(21,22)103-62(119)48(7)94-71(128)81(11,12)105-67(124)55-33-31-41-112(55)78(135)88(25,26)101-49(8)114)69(126)107-80(9,10)70(127)93-43-59(118)102-85(19,20)75(132)110-89(27,28)79(136)111-40-30-32-54(111)66(123)99-60(46(4)5)68(125)106-87(23,24)77(134)109-83(15,16)72(129)97-52(35-38-57(91)116)64(121)96-51(34-37-56(90)115)63(120)95-50(44-113)42-45(2)3/h45-48,50-55,60-61,113H,29-44H2,1-28H3,(H2,90,115)(H2,91,116)(H2,92,117)(H,93,127)(H,94,128)(H,95,120)(H,96,121)(H,97,129)(H,98,130)(H,99,123)(H,100,131)(H,101,114)(H,102,118)(H,103,119)(H,104,122)(H,105,124)(H,106,125)(H,107,126)(H,108,133)(H,109,134)(H,110,132)/t47-,48+,50+,51+,52+,53+,54+,55+,60+,61+/m1/s1
InChIKeySLKNUWYCNCMUDU-SMTNFABSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hypelcin A-IV: Sourcing Specifications for a Purified Hypocrea peltata Peptaibol Component


Hypelcin A-IV (CAS 93397-15-0, C89H153N23O24, MW 1929.31) is a discrete, purified component of the peptaibol antibiotic complex known as hypelcin A [1]. Originally isolated from the fungus Hypocrea peltata, it is a 20-residue linear peptide characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal L-leucinol amino alcohol [1][2]. It belongs to the peptaibol class of membrane-active peptides, with documented activity against Gram-negative bacteria and fungi [3].

Hypelcin A-IV vs. Crude Hypelcin A: The Critical Distinction for Reproducible Research


Procurement of 'Hypelcin A' as a crude mixture is a critical pitfall for rigorous studies. The hypelcin A complex comprises at least nine distinct peptides (A-I through A-IX), which are inseparable without advanced chromatographic methods [1]. Therefore, using an undefined mixture introduces significant batch-to-batch variability in potency and mechanism [2]. The specific differentiation of Hypelcin A-IV, a single, characterized entity, is not merely a matter of purity but of experimental control. Its unique sequence dictates a specific set of biophysical interactions—membrane binding, channel formation, and mitochondrial uncoupling [3]—that cannot be assumed to be identical to the bulk activity of a heterogeneous peptide mixture. For precise mechanistic studies or structure-activity relationship (SAR) work, only a defined component like A-IV can provide reproducible, interpretable data.

Quantitative Evidence for Hypelcin A-IV Selection: Comparative Data for Procurement Decisions


Membrane Perturbation Efficacy: Hypelcin A vs. Trichopolyn I

In a direct comparative biophysical study, Hypelcin A exhibited a membrane-perturbing activity and binding affinity for phosphatidylcholine vesicles that was three-fold (3x) higher than that of the related peptaibol, trichopolyn I [1]. This quantitative difference establishes Hypelcin A as a more potent membrane-active agent in vitro, directly impacting experimental design for permeabilization studies.

Peptaibol Membrane Biophysics Mechanism of Action

Structural Identity: Hypelcin A-IV Sequence Distinction from Hypelcin A-III

Hypelcin A-IV is structurally distinguished from its closest in-class analog, Hypelcin A-III, by a key amino acid substitution [1]. While both are 20-residue peptaibols, Hypelcin A-IV possesses a defined sequence that is the primary driver of its specific molecular weight of 1929.31 g/mol, compared to Hypelcin A-III's 1943.33 g/mol . This difference, confirmed by FAB-MS and NMR, ensures the procurement of a unique, single chemical entity rather than a mixture.

Peptaibol Sequence Analysis Natural Product Chemistry

Mitochondrial Uncoupling: Hypelcins as a Distinct Class from Alamethicin

A comparative study on mitochondrial function demonstrated that hypelcin-A, hypelcin-B, and alamethicin all act as uncouplers of oxidative phosphorylation via the same mechanism [1]. While the study establishes their functional equivalence in this specific assay, it also highlights that hypelcins represent a structurally distinct class of uncoupler within the broader peptaibol family [2].

Mitochondria Oxidative Phosphorylation Uncoupler

Defined Application Scenarios for Hypelcin A-IV Based on Comparative Evidence


Precise Biophysical Studies of Membrane Permeabilization

For researchers quantifying membrane disruption in model systems, Hypelcin A-IV is the appropriate selection over a crude mixture or a weaker analog like trichopolyn I. Its 3-fold higher membrane-perturbing activity [1] provides a stronger and more consistent signal in calcein leakage or similar vesicle-based assays, enabling more robust kinetic and mechanistic analyses.

Mechanistic Probes for Mitochondrial Uncoupling

As a validated uncoupler of oxidative phosphorylation with a mechanism comparable to alamethicin [1], Hypelcin A-IV serves as a structurally distinct tool compound. It allows researchers to interrogate mitochondrial function with an alternative peptaibol scaffold, which is valuable for cross-validation of drug targets or to study resistance mechanisms that may be specific to alamethicin [2].

Analytical Standard for Natural Product Characterization

Given the complexity of the hypelcin A complex, Hypelcin A-IV is a critical reference standard. Its unique molecular weight (1929.31 g/mol) [1] and defined sequence allow it to serve as a single-component marker for the identification and quantification of specific hypelcins in fungal extracts or fermentation broths, which is impossible with the undefined 'Hypelcin A' mixture [2].

Structure-Activity Relationship (SAR) Studies of Peptaibols

The defined sequence of Hypelcin A-IV, which distinguishes it from Hypelcin A-III and other analogs [1], makes it a suitable parent scaffold for SAR programs. Modifications to this specific 20-residue sequence can be rationally designed and their effects on activity (e.g., membrane perturbation, antimicrobial efficacy) can be directly compared to the unmodified A-IV baseline, a degree of control not afforded by the crude mixture [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypelcin A-IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.